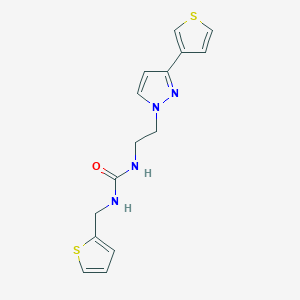
1-(thiophen-2-ylmethyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(thiophen-2-ylmethyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H16N4OS2 and its molecular weight is 332.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(thiophen-2-ylmethyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological evaluations, particularly focusing on its antimicrobial, anticancer, and antioxidant properties.
Synthesis and Characterization
The synthesis of the compound typically involves the reaction of thiophene derivatives with pyrazole and urea components. The structural integrity and purity of the synthesized compound can be confirmed through various spectroscopic techniques including NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography.
Biological Activity Overview
The biological activities of this compound have been evaluated through various in vitro and in vivo studies, indicating a broad spectrum of activity against different biological targets.
Antimicrobial Activity
The antimicrobial efficacy of This compound has been assessed against several bacterial and fungal strains. The Kirby-Bauer disk diffusion method is commonly employed to measure the zones of inhibition, which provide insights into the antibacterial potency.
Table 1: Antimicrobial Activity Results
| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promising anticancer activity. Studies involving various cancer cell lines, such as U937 and THP-1, have demonstrated its ability to inhibit cell proliferation.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| U937 | 10 | Etoposide 17.94 |
| THP-1 | 20 | Etoposide 17.94 |
The data indicates that while the compound is less cytotoxic towards THP-1 cells compared to U937 cells, it still possesses significant antiproliferative effects.
Antioxidant Activity
The antioxidant potential of This compound has also been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays. The results suggest that this compound effectively scavenges free radicals, contributing to its overall therapeutic potential.
Computational Studies
Computational methods such as molecular docking studies have been utilized to predict the binding interactions of the compound with various biological targets. These studies help elucidate the mechanism behind its observed biological activities and can guide further modifications to enhance efficacy.
Case Studies and Research Findings
Recent research highlights the importance of thiophene-containing compounds in medicinal chemistry. For instance, a study published in Journal of Medicinal Chemistry explored a series of pyrazolyl-thiazole derivatives, revealing their multifaceted biological activities including significant antimicrobial and antioxidant properties . This underscores the relevance of thiophene derivatives in drug design.
Eigenschaften
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c20-15(17-10-13-2-1-8-22-13)16-5-7-19-6-3-14(18-19)12-4-9-21-11-12/h1-4,6,8-9,11H,5,7,10H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOSJFUUPJNEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














